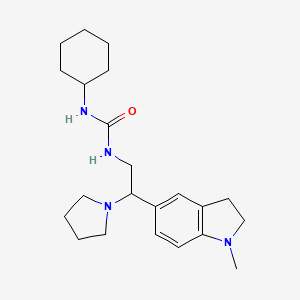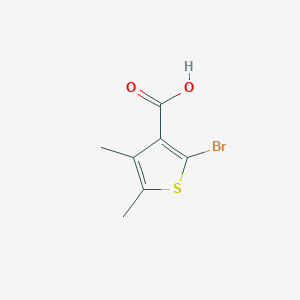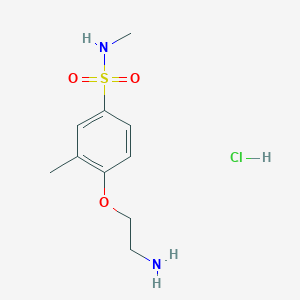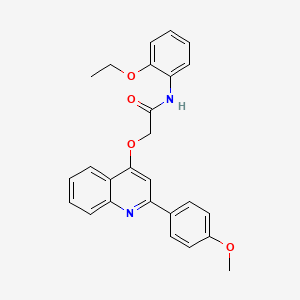![molecular formula C19H18N4O2S B2885789 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1021045-71-5](/img/structure/B2885789.png)
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been designed and synthesized . These thiazolo[5,4-b]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Chemical Reactions Analysis
A series of thiazolo[4,5-b]pyridin-2(3H)-one derivatives were obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Scientific Research Applications
Antimicrobial Activities
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, a compound with potential antimicrobial properties, has been investigated in various studies. For instance, Gouda et al. (2010) described the synthesis of related compounds exhibiting promising antimicrobial activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Similarly, Bondock et al. (2008) explored the antimicrobial activity of new heterocycles incorporating antipyrine moiety, which is structurally related to the compound (Bondock, Rabie, Etman, & Fadda, 2008).
Anti-Tuberculosis Activity
Research by Moraski et al. (2011) introduced compounds, including dimethylimidazo[1,2-a]pyridine-3-carboxamides, which demonstrated significant potency against multi- and extensive drug resistant TB strains (Moraski, Markley, Hipskind, Boshoff, Cho, Franzblau, & Miller, 2011). This highlights the potential of structurally related compounds in tackling challenging bacterial infections.
Antitumor and Anticancer Activities
The compound's relevance extends to antitumor and anticancer activities. El‐Borai et al. (2013) synthesized pyrazolopyridine derivatives with significant antioxidant and antitumor activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013). Additionally, Rahmouni et al. (2016) investigated pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, providing insights into the potential efficacy of similar compounds in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Enzyme Inhibition
Penning et al. (2010) developed phenylpyrrolidine- and phenylpiperidine-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors. Their research shows the potential for related compounds in inhibiting specific enzymes, which could have therapeutic applications (Penning, Zhu, Gong, Thomas, Gandhi, Liu, Shi, Klinghofer, Johnson, Park, Fry, Donawho, Frost, Buchanan, Bukofzer, Rodriguez, Bontcheva-Diaz, Bouska, Osterling, Olson, Marsh, Luo, & Giranda, 2010).
Mechanism of Action
Target of Action
The compound, also known as N-{5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide, is a derivative of thiazolo[4,5-b]pyridines . Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Mode of Action
It is known that the compound’s ability to interact with a wide range of receptor targets may be a crucial factor in its physiological action .
Biochemical Pathways
The compound is part of the thiazolo[4,5-b]pyridines class of compounds, which have been reported to possess a broad spectrum of pharmacological activities . These activities include antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects . The compound’s interaction with various biochemical pathways could lead to these diverse effects.
Result of Action
The compound’s interaction with its targets can lead to a variety of molecular and cellular effects. These effects depend on the specific targets and the biochemical pathways involved. As mentioned earlier, thiazolo[4,5-b]pyridines have been associated with a range of pharmacological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor effects .
Future Directions
The PI3Ks signaling pathway plays a crucial biological function in the process of cell growth, survival, proliferation, and differentiation, which has been proven to be an important target for tumor-targeted therapy . Therefore, the development of potent PI3K inhibitors like “N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” could be a promising direction for future research .
properties
IUPAC Name |
N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-11-8-12(2)20-17-16(11)26-19(21-17)22-18(25)13-9-15(24)23(10-13)14-6-4-3-5-7-14/h3-8,13H,9-10H2,1-2H3,(H,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDXIEMSRUWIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1SC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1-[2-(tert-butoxy)-2-oxoethyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B2885706.png)
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(3-(methylsulfonamido)phenyl)piperidine-4-carboxamide](/img/structure/B2885707.png)



![Ethyl 5-(2-ethylbutanoylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2885713.png)
![5-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2885715.png)
![2-[[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2885719.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2885722.png)

![2-[(3-bromoimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B2885724.png)

